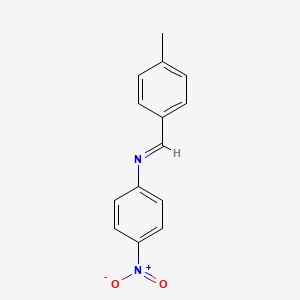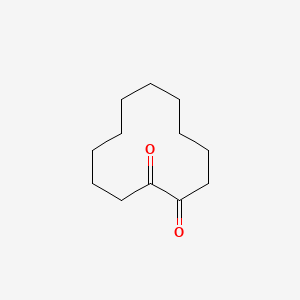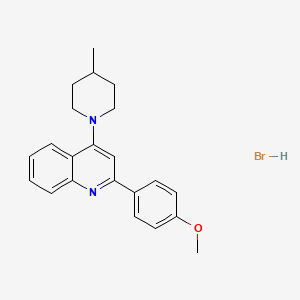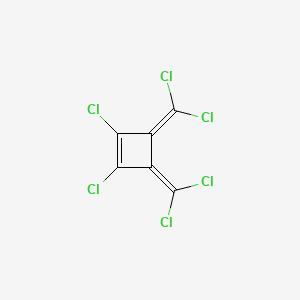
7-Oxo-16-heptadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-16-heptadecenoic acid is a unique organic compound with the molecular formula C17H30O3 and a molecular weight of 282.427 g/mol . This compound is characterized by the presence of a ketone group at the 7th position and a double bond at the 16th position of the heptadecenoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxo-16-heptadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-hydroxy-16-heptadecenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: 7-Hydroxy-16-heptadecenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Oxo-16-heptadecenoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mecanismo De Acción
The mechanism of action of 7-Oxo-16-heptadecenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis . By activating PPARs, this compound can influence gene expression and metabolic processes, leading to various physiological effects .
Comparación Con Compuestos Similares
9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid: A derivative of α-linolenic acid, known to activate PPARα and promote fatty acid metabolism.
13-Oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid: Found in tomato fruit extract, activates PPARs and regulates lipid metabolism.
Uniqueness: 7-Oxo-16-heptadecenoic acid is unique due to its specific structural features, including the ketone group at the 7th position and the double bond at the 16th position. These structural characteristics confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H30O3 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
7-oxoheptadec-16-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20) |
Clave InChI |
KACDBTJUJWBXHM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)






![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)



